5-Azido-2-methylpyridine
Overview
Description
5-Azido-2-methylpyridine is a heterocyclic compound that contains an azide group and a methyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 2-methylpyridine followed by azidation using sodium azide as a precursor of the azide ion . This two-step reaction involves the formation of a diazonium salt, which is then converted to the azide compound.
Industrial Production Methods
Industrial production methods for 5-Azido-2-methylpyridine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for the azidation step in the synthesis.
Alkynes: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for the reduction of the azide group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
5-Azido-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azido-2-methylpyridine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in bioorthogonal chemistry, where the azide group reacts specifically with alkynes without interfering with other biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Azido-2-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Azido-2-methylpyrazine: Contains a pyrazine ring.
5-Azido-2-methylthiazole: Contains a thiazole ring.
Uniqueness
5-Azido-2-methylpyridine is unique due to its specific reactivity and the presence of both an azide group and a methyl group on the pyridine ring. This combination allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-azido-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6(4-8-5)9-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACNCSXWNOMYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719666 | |
Record name | 5-Azido-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114627-66-6 | |
Record name | 5-Azido-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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